molecular formula C9H6ClNO2 B11904337 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11904337
M. Wt: 195.60 g/mol
InChI Key: PZCQIJQICOGJNG-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by various functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-5-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 4-Chloro-5-hydroxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. As an indole derivative, it can act as a ligand for specific receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-5-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-9-7(13)2-1-6-8(9)5(4-12)3-11-6/h1-4,11,13H

InChI Key

PZCQIJQICOGJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)Cl)O

Origin of Product

United States

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